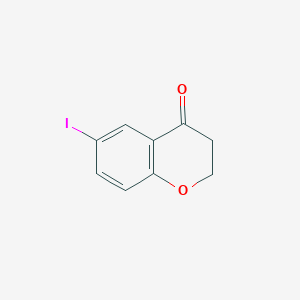

6-Iodochroman-4-one

概要

説明

Synthesis Analysis

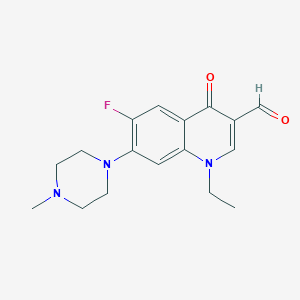

The synthesis of compounds related to 6-Iodochroman-4-one involves various strategies, including the transformation of precursors through diazotization and treatment with aqueous KI to introduce the iodine moiety. An efficient synthesis method starting from 6-amino-2,2-dimethylchroman-4-one has been reported, showcasing the versatility in generating iodochroman derivatives (Kamat, Asolkar, & Kirtany, 2013).

Molecular Structure Analysis

The molecular structure of 6-Iodochroman-4-one derivatives and related compounds reveals significant insights into their reactivity and potential applications. For instance, the structural determination of iodobismuthates and iodoplumbates through X-ray diffraction and other spectroscopic methods highlights the importance of the iodine moiety in defining the electronic and geometric characteristics of these compounds (Wu, Wu, & Chen, 2009).

Chemical Reactions and Properties

Chemical reactions involving 6-Iodochroman-4-one are diverse, including its reactivity towards nitrogen nucleophiles to afford a variety of quinazolinone derivatives and related systems with potential antimicrobial activities. The iodine atom plays a crucial role in facilitating these transformations, making 6-Iodochroman-4-one a valuable intermediate in synthetic organic chemistry (Eissa, Hebash, Riya, & Ramadan, 2013).

科学的研究の応用

-

Antileishmanial Effects

- In search of better therapeutic alternatives to treat cutaneous leishmaniasis (CL), a study aimed to obtain and evaluate the efficacy and toxicity of new chroman-4-one hydrazones derivatives .

- The compounds were prepared and characterized, and then transformed into hydrazonas for molecular optimization .

- Their cytotoxicity was tested in different cell types using an in vitro MTT assay and the efficacy was evaluated using an in vitro macrophage intracellular amastigotes of Leishmania (Viannia) panamensis and L. (V) braziliensis by flow cytometry .

- The therapeutic effect of two formulations of chroman-4-one hydrazones on the CL induced by L. (V) braziliensis in golden hamsters was determined according to the size of lesions after treatment .

- The compound 4 also showed an effect in the inflammatory and fibroblast migration processes .

-

Antiparasitic Agents

- Flavonoids have previously been identified as antiparasitic agents and pteridine reductase 1 (PTR1) inhibitors .

- Three chroman-4-one analogues of previously published chromen-4-one derivatives were synthesized and biologically evaluated against parasitic enzymes (Trypanosoma brucei PTR1–TbPTR1 and Leishmania major–LmPTR1) .

-

Antibacterial and Antifungal Agents

-

Synthetic Compounds

- Chroman-4-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone and chromenone .

- It exists in natural compounds as polyphenols and as synthetic compounds like Taxifolin, also known as chromanone or benzo-dihydropyran or benzopyran .

- Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .

-

Tumor Necrosis Factor-α (TNF-α) Inhibitors

-

Antivascular Agents

-

Antidiabetic Agents

-

Antioxidant Agents

-

Antiviral Agents

-

Insecticidal Agents

-

Spasmolytic Agents

Safety And Hazards

将来の方向性

The chroman-4-one framework, which includes 6-Iodochroman-4-one, is a significant structural entity that acts as a major building block in a large class of medicinal compounds . Future research could focus on improving the methodologies of synthesizing 4-chromanone-derived compounds and exploring their potential biological and pharmaceutical applications .

特性

IUPAC Name |

6-iodo-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUOLEARZNZVAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393842 | |

| Record name | 6-iodochroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodochroman-4-one | |

CAS RN |

101714-35-6 | |

| Record name | 6-iodochroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)

![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)

![N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B9661.png)